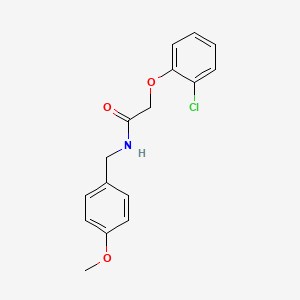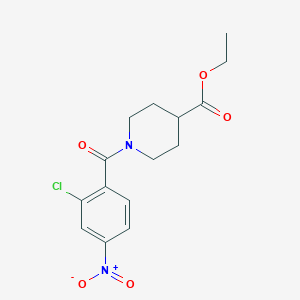
2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine, also known as TFP, is a chemical compound with potential applications in scientific research. It is a synthetic compound that belongs to the pyridine family and has a molecular formula of C17H15F3NO2.
Wirkmechanismus
The mechanism of action of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine involves its ability to bind to specific enzymes and inhibit their activity. For example, 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an increase in its concentration at the synapse. This results in enhanced cholinergic neurotransmission, which has been implicated in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, modulation of neurotransmitter levels, and anti-inflammatory and anticancer properties. 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine may also have off-target effects, which can complicate the interpretation of results. Additionally, the use of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine may be limited by its solubility and stability, which can affect its bioavailability and potency.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine in scientific research. One potential area of investigation is the development of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine-based drugs for the treatment of Alzheimer's disease and other neurological disorders. 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine may also have applications in the development of new anti-inflammatory and anticancer drugs. Further studies are needed to fully understand the biochemical and physiological effects of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine involves a multi-step process that starts with the reaction between 2-methoxyphenol and allyl bromide to form 4-allyl-2-methoxyphenol. This intermediate is then reacted with 2-chloro-5-trifluoromethylpyridine to form 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine. The synthesis of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been widely used in scientific research for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has also been studied for its potential anti-inflammatory and anticancer properties.
Eigenschaften
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-3-4-11-5-7-13(14(9-11)21-2)22-15-8-6-12(10-20-15)16(17,18)19/h3,5-10H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRPEPBETPREFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4-prop-2-enylphenoxy)-5-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)
![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)

![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)





![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)

![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)
